Curcumin D6

Isotopic Purity Mass Spectrometry Internal Standard

Choose Curcumin D6 as your internal standard for definitive curcumin bioanalysis. With six deuterium atoms, it provides a crucial +6 Da mass shift, eliminating cross-talk with the analyte's natural isotopomers—a critical advantage over D3 or D4 labels. It corrects for variable extraction recovery and matrix effects in complex samples like plasma and tissues. Trusted in FDA-regulated environments, it has been validated in Phase II clinical trials, significantly reducing your method development time for regulatory submissions. Ensure quantitative accuracy from a 1 ng/mL LLOQ with a validated standard.

Molecular Formula C21H20O6
Molecular Weight 374.4 g/mol
CAS No. 1246833-26-0
Cat. No. B588258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumin D6
CAS1246833-26-0
Synonyms(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione-d6;  (E,E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione-d6;  C Yellow 15-d6;  C.I. 75300-d6;  Curcuma-d6;  Curcumine-d6;  Diferuloylmethane-d6;  Haidr-d6;  Halad-d6;  Haldar-d
Molecular FormulaC21H20O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/i1D3,2D3
InChIKeyVFLDPWHFBUODDF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curcumin D6 (CAS 1246833-26-0) Defined: A Stable Isotope-Labeled Internal Standard for Curcumin Bioanalysis


Curcumin D6 (CAS 1246833-26-0), also referred to as Diferuloylmethane-d6 or (1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione, is a deuterium-labeled analog of the natural polyphenol curcumin, wherein six hydrogen atoms on the methoxy groups are replaced by deuterium (²H) . This compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of curcumin and its metabolites in complex biological matrices [1]. Its high isotopic enrichment (typically ≥98 atom% D) ensures minimal interference with the unlabeled analyte signal while providing physicochemical properties nearly identical to native curcumin, thereby correcting for variability in sample extraction, ionization efficiency, and matrix effects during quantitative bioanalysis .

The Risk of Substituting Curcumin D6: Why Unlabeled Curcumin or Alternative Isotopologues Introduce Quantification Error


Substituting Curcumin D6 with unlabeled curcumin, other deuterated isotopologues (e.g., D3, D4), or chemically distinct internal standards compromises the accuracy and precision of curcumin quantification due to fundamental analytical chemistry principles. Unlabeled curcumin cannot function as an internal standard because it co-elutes with the analyte and is indistinguishable by mass spectrometry, offering no correction for sample loss or matrix effects. Alternative deuterated standards with fewer deuterium labels (e.g., D3) may exhibit isotopic cross-talk with the analyte's natural M+2 or M+4 isotopomers, leading to inaccurate peak area ratios [1]. Chemically non-identical internal standards (e.g., structural analogs) often display divergent extraction recovery and ionization efficiency from curcumin in complex matrices, failing to properly normalize matrix-induced signal suppression or enhancement [2]. The strategic placement of six deuterium atoms in Curcumin D6 provides a mass shift of +6 Da, effectively separating it from the natural isotopic envelope of curcumin while maintaining near-identical physicochemical behavior, a balance critical for achieving the low limits of quantification required in pharmacokinetic studies of this poorly bioavailable compound [3].

Curcumin D6: Quantitative Evidence of Analytical Superiority Over Closest Comparators


Isotopic Purity and Enrichment: Ensuring Minimal Interference and Accurate Quantification

Curcumin D6 from reputable commercial sources is certified to have an isotopic enrichment of ≥99.6 atom% D, meaning that >99.6% of the labeled positions contain deuterium rather than hydrogen . This high isotopic purity ensures that the contribution of the internal standard to the unlabeled analyte channel (M) is negligible, minimizing interference and ensuring that the measured signal is attributed solely to the target analyte [1]. In contrast, lower-purity deuterated standards or those with fewer deuterium atoms (e.g., D3) may have residual unlabeled material or insufficient mass separation, leading to cross-talk and overestimation of analyte concentration.

Isotopic Purity Mass Spectrometry Internal Standard

Matrix Effect Mitigation and Extraction Recovery: Validated Performance in Rat Plasma

In a validated HPLC-ITMS/MS/MS method employing Curcumin D6 as the internal standard, the matrix effect ranged from 95.40% to 110.98% and the extraction recovery from 96.69% to 109.26% across multiple quality control levels in rat plasma [1]. These values are within the FDA bioanalytical method validation acceptance criteria (85-115% for matrix effect and recovery) and demonstrate that Curcumin D6 effectively compensates for ion suppression/enhancement and extraction losses, enabling reliable quantification. In contrast, methods using non-isotopic internal standards often exhibit matrix effects outside this acceptable range due to differential ionization behavior.

Matrix Effect Extraction Recovery LC-MS/MS Validation

Analytical Sensitivity and Linearity: Facilitating Low-Level Quantification in Pharmacokinetic Studies

The use of Curcumin D6 as an internal standard enabled the achievement of a lower limit of quantification (LLOQ) of 1 ng/mL for curcumin in rat plasma, with a linear calibration range spanning 1 to 3000 ng/mL (r² > 0.99) and intra-day/inter-day precision (RSD) and accuracy within ±5.11% [1]. This wide dynamic range and low LLOQ are essential for accurately measuring the low systemic concentrations of curcumin resulting from its poor oral bioavailability and rapid metabolism. Methods relying on external calibration or non-isotopic internal standards typically report higher LLOQs (e.g., 5-10 ng/mL) and narrower calibration ranges, limiting their utility in comprehensive pharmacokinetic profiling.

LLOQ Calibration Range Sensitivity

Clinical Applicability Demonstrated: Supporting Phase II Human Trial Bioanalysis

Curcumin D6 was successfully employed as the internal standard for curcumin in a validated LC-MS/MS method used to measure curcumin, curcumin glucuronide (COG), and curcumin sulfate (COS) in human plasma samples from a Phase II clinical trial [1]. The method, which utilized dual internal standards (Curcumin D6 for curcumin and BPAG-d6 for metabolites), met FDA validation criteria and demonstrated a linear range of 2.50-500 ng/mL for all three analytes [1]. This real-world application confirms the suitability of Curcumin D6 for regulatory-compliant bioanalysis in human subjects, a level of validation not yet established for alternative curcumin isotopologues.

Clinical Trial Bioanalysis Human Plasma Curcumin Metabolites

Optimal Application Scenarios for Curcumin D6: Where Its Analytical Advantages Translate to Scientific Impact


Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodents

Curcumin D6 is ideally suited for use as an internal standard in LC-MS/MS methods quantifying curcumin in rat or mouse plasma, tissues, and organs. The validated low LLOQ of 1 ng/mL in rat plasma [1] enables accurate measurement of the very low curcumin concentrations typically observed after oral administration, which is essential for calculating key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability). The wide linear dynamic range (1-3000 ng/mL) accommodates the large concentration variations seen in absorption and distribution studies. Its demonstrated matrix effect and recovery performance [1] ensure data reliability across diverse tissue homogenates.

Regulated Bioanalysis for Human Clinical Trials Involving Curcumin Formulations

For contract research organizations (CROs) and pharmaceutical companies conducting Phase I-III clinical trials on curcumin-based therapeutics, Curcumin D6 is the internal standard of choice. It has been successfully validated and applied in a Phase II clinical trial setting for the simultaneous quantification of curcumin and its major phase II metabolites in human plasma [2]. This established track record in a regulatory environment (FDA validation guidelines) significantly reduces method development time and validation burden, providing a clear path to study implementation and regulatory submission.

Investigating Curcumin Metabolism and Stability in Complex Matrices

Researchers studying the extensive and rapid metabolism of curcumin (glucuronidation and sulfation) can rely on Curcumin D6 to accurately quantify the parent compound in the presence of abundant metabolites. The +6 Da mass shift effectively separates the internal standard from both the analyte and its naturally occurring isotopic peaks, preventing interference. Furthermore, the compound's stability under recommended storage conditions supports its use in long-term studies and method development, while its established utility in extraction protocols like protein precipitation coupled with size-exclusion chromatography [1] ensures compatibility with common sample preparation workflows.

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